

MI-463 In Vitro Assay Protocols: A Guide for Preclinical Research

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Compound of Interest

Compound Name: MI-463
Cat. No.: B15572302

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

MI-463 is a potent and orally bioavailable small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements.[3] Menin binds to the N-terminal fragment of MLL fusion proteins, which is essential for their leukemogenic activity.[3] By disrupting this interaction, **MI-463** demonstrates profound on-target activity, leading to substantial growth inhibition of MLL leukemia cells, induction of cell differentiation, and reduced expression of downstream MLL fusion protein targets like Hoxa9 and Meis1.[1][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **MI-463**.

Quantitative Data Summary

The following table summarizes the key in vitro potency and activity values for **MI-463**.

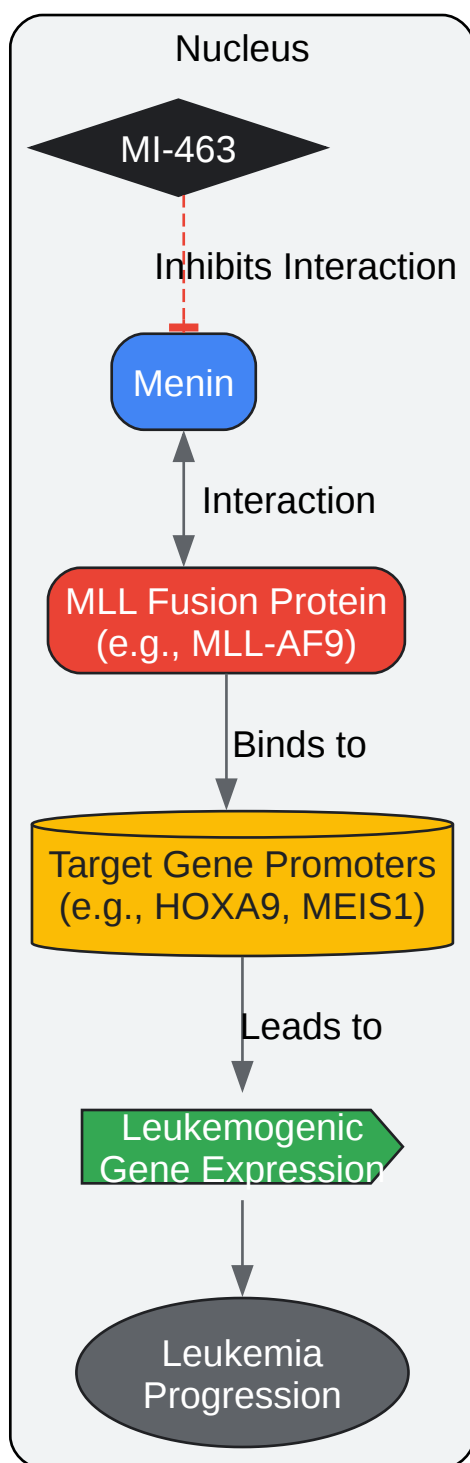
Assay Type	Description	Value	Cell Line/Conditions	References
Biochemical Assay				
Fluorescence Polarization (FP)	Inhibition of Menin-MLL interaction	IC50: 15.3 nM	Cell-free assay	[1][5]
Fluorescence Polarization (FP)	Inhibition of Menin-FLSN-MLL4-43 interaction	IC50: 32 nM	Cell-free assay	[6]
Isothermal Titration Calorimetry (ITC)	Binding affinity to Menin	Kd: ~10 nM	[6]	
Cell-Based Assays				
Growth Inhibition	Half-maximal growth inhibitory concentration	GI50: 0.23 μ M (230 nM)	MLL-AF9 transformed mouse bone marrow cells (7-day treatment)	[1][2][4]
Growth Inhibition	Half-maximal growth inhibitory concentration	GI50: 250 nM - 570 nM range	Panel of human MLL leukemia cell lines	[4]
Growth Inhibition	Half-maximal growth inhibitory concentration	GI50: 5.6 μ M	Hoxa9/Meis1 transformed mouse bone marrow cells (control)	[2]
Growth Inhibition	Half-maximal growth inhibitory	IC50: 13.99 μ M	MDA-MB-231 (breast cancer)	[5]

concentration

cells)

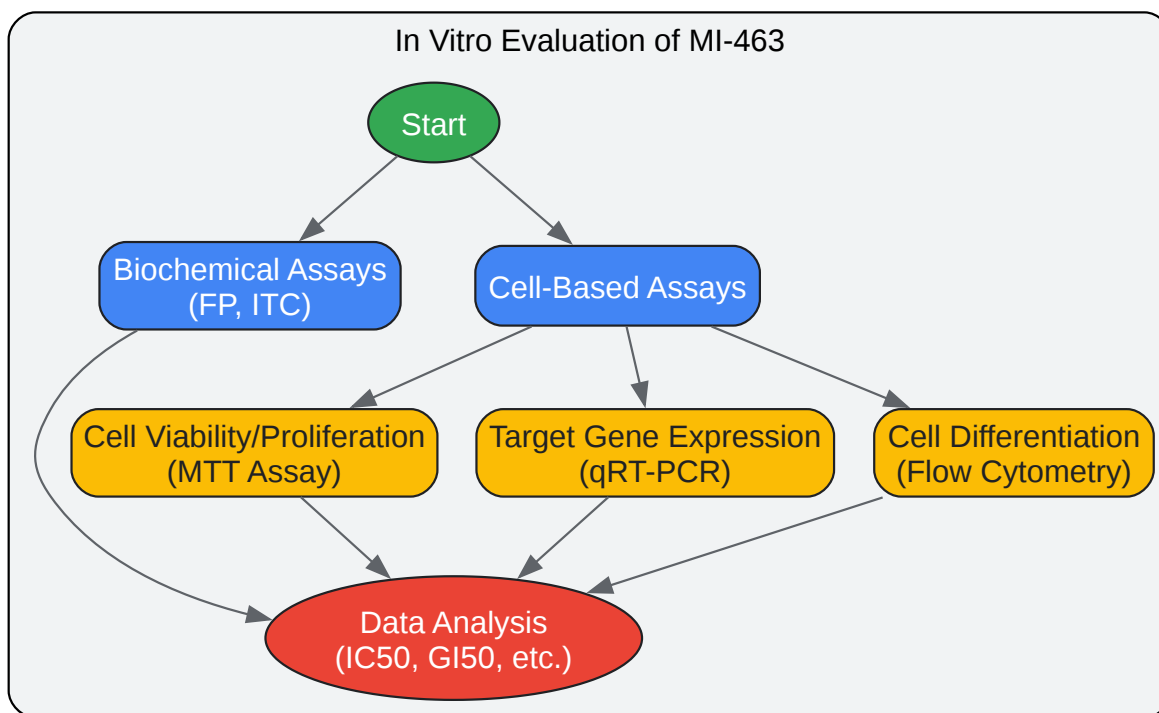
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **MI-463** and a general workflow for its in vitro characterization.



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Caption: Mechanism of **MI-463** in inhibiting the Menin-MLL interaction.



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Caption: General experimental workflow for in vitro evaluation of **MI-463**.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay measures the ability of **MI-463** to disrupt the interaction between Menin and a fluorescein-labeled MLL-derived peptide.[4][6]

Materials:

- Recombinant human Menin protein
- Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-15 or FLSN-MLL4-43)[6]

- **MI-463**
- Assay Buffer (e.g., PBS, 0.01% Triton X-100)
- 384-well, low-volume, black plates
- Plate reader capable of measuring fluorescence polarization

Protocol:

- Prepare a serial dilution of **MI-463** in DMSO, and then dilute further in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- In a 384-well plate, add the diluted **MI-463** or DMSO (vehicle control).
- Add the Menin protein to each well to a final concentration of 5-10 μM .^[4]
- Add the fluorescein-labeled MLL peptide to each well to a final concentration of 1-5 nM.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure fluorescence polarization on a compatible plate reader.
- Calculate the IC₅₀ value by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.

Cell Viability/Proliferation (MTT) Assay

This assay determines the effect of **MI-463** on the growth and viability of MLL-rearranged leukemia cell lines.^{[1][2]}

Materials:

- MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13)
- Control leukemia cell lines (without MLL rearrangement)
- Complete cell culture medium

- **MI-463**
- DMSO (vehicle control)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at an appropriate density (e.g., 5×10^3 to 1×10^4 cells/well).
- Allow cells to stabilize for 24 hours at 37°C.
- Treat cells with a range of **MI-463** concentrations or DMSO as a vehicle control.[1]
- Incubate for 7 days at 37°C.[1][2]
- On day 4, perform a medium change, restore the viable cell numbers to the original concentration, and re-supply the compound.[1][7]
- At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
- Add solubilization solution and incubate until the formazan crystals are fully dissolved.
- Measure the absorbance at 570 nm using a microplate reader.[1]
- Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to measure changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with **MI-463**.^{[1][4]}

Materials:

- MLL-rearranged leukemia cells
- **MI-463**
- DMSO (vehicle control)
- RNA extraction kit
- cDNA synthesis kit
- qRT-PCR master mix
- Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR system

Protocol:

- Treat cells with sub-micromolar concentrations of **MI-463** or DMSO for 6 days.^[1]
- Perform a medium change and re-supply the compound at day 3.^[1]
- Isolate total RNA from the cells using an appropriate RNA extraction kit.
- Synthesize cDNA from the extracted RNA.
- Perform qRT-PCR using primers for the target genes and a housekeeping gene for normalization.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression in **MI-463**-treated cells compared to control-treated cells.

Flow Cytometry for Cell Differentiation

This assay assesses the ability of **MI-463** to induce differentiation of leukemia cells, often by measuring the expression of cell surface markers like CD11b.[1]

Materials:

- MLL-rearranged leukemia cells
- **MI-463**
- DMSO (vehicle control)
- FACS buffer (e.g., PBS with 2% FBS)
- Fluorochrome-conjugated antibody against a differentiation marker (e.g., Pacific Blue anti-mouse CD11b)[1]
- Flow cytometer

Protocol:

- Treat leukemia cells with **MI-463** or DMSO for 7 days.[1]
- Harvest the cells and wash them with PBS.
- Resuspend the cells in FACS buffer.
- Incubate the cells with the fluorochrome-conjugated CD11b antibody as per the manufacturer's instructions, typically for 30 minutes on ice in the dark.
- Wash the cells to remove unbound antibody.
- Resuspend the cells in FACS buffer.
- Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive cells.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.

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